2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol
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Overview
Description
2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol is a chemical compound with the molecular formula C11H18N2O2 It is characterized by the presence of a piperazine ring substituted with a furylmethyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol typically involves the reaction of 2-furylmethylamine with piperazine in the presence of ethanol. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification steps such as distillation or crystallization may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furylmethyl group can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: Formation of saturated furylmethyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity. The ethanol moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-Furylmethyl)-2-piperazinyl]methanol: Similar structure but with a methanol moiety instead of ethanol.
2-[1-(2-Furylmethyl)-2-piperazinyl]propane: Similar structure but with a propane moiety instead of ethanol.
2-[1-(2-Furylmethyl)-2-piperazinyl]butane: Similar structure but with a butane moiety instead of ethanol.
Uniqueness
2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety can influence its solubility and reactivity compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-6-3-10-8-12-4-5-13(10)9-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAOUUWANIYOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393132 |
Source
|
Record name | 2-{1-[(Furan-2-yl)methyl]piperazin-2-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815655-78-8 |
Source
|
Record name | 1-(2-Furanylmethyl)-2-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815655-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{1-[(Furan-2-yl)methyl]piperazin-2-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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